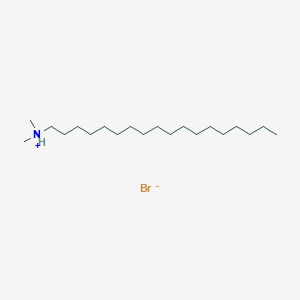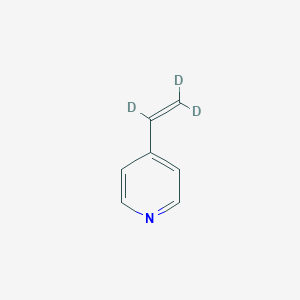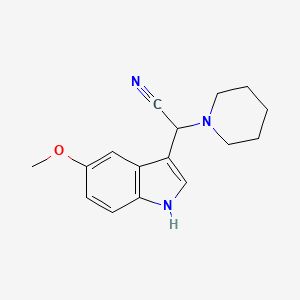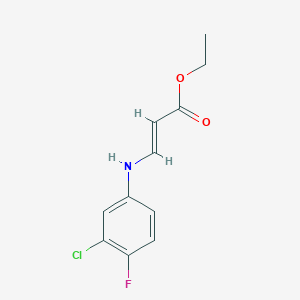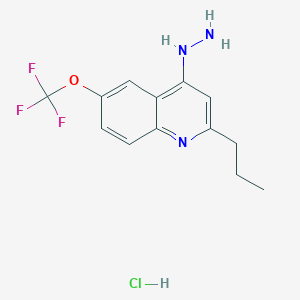
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride is a chemical compound with the molecular formula C13H15ClF3N3O and a molecular weight of 321.7259096 g/mol This compound is known for its unique structure, which includes a quinoline core substituted with hydrazino, propyl, and trifluoromethoxy groups
Métodos De Preparación
The synthesis of 4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Substitution with Trifluoromethoxy Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced with other nucleophiles such as amines or thiols.
Condensation: The hydrazino group can participate in condensation reactions with carbonyl compounds, forming hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane .
Aplicaciones Científicas De Investigación
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biological pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride can be compared with other similar compounds, such as:
4-Hydrazinoquinoline: Lacks the propyl and trifluoromethoxy groups, resulting in different chemical and biological properties.
2-Propylquinoline: Does not contain the hydrazino and trifluoromethoxy groups, leading to reduced biological activity.
6-Trifluoromethoxyquinoline:
The presence of the hydrazino, propyl, and trifluoromethoxy groups in this compound makes it unique and enhances its potential for various scientific research applications .
Propiedades
Fórmula molecular |
C13H15ClF3N3O |
|---|---|
Peso molecular |
321.72 g/mol |
Nombre IUPAC |
[2-propyl-6-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14F3N3O.ClH/c1-2-3-8-6-12(19-17)10-7-9(20-13(14,15)16)4-5-11(10)18-8;/h4-7H,2-3,17H2,1H3,(H,18,19);1H |
Clave InChI |
WLYHJFYANSTGKB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



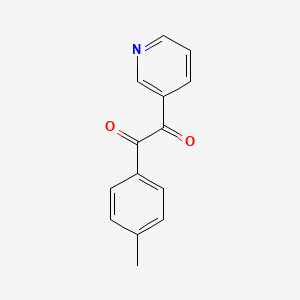

![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)

![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)

![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)

